2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
Description
The compound 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid features a butanoic acid backbone substituted with a furan-2-ylmethyl amino group at position 2 and a 4-phenoxyphenyl amide at position 2. The furan ring and phenoxy group contribute to its electronic profile, influencing solubility, lipophilicity, and hydrogen-bonding capacity .
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C21H20N2O5/c24-20(13-19(21(25)26)22-14-18-7-4-12-27-18)23-15-8-10-17(11-9-15)28-16-5-2-1-3-6-16/h1-12,19,22H,13-14H2,(H,23,24)(H,25,26) |
InChI Key |
SSLKNXWYQIZUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multiple steps. One common approach is to start with the furan-2-ylmethylamine, which is then reacted with a suitable acylating agent to introduce the butanoic acid moiety. The phenoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring, phenoxyphenyl group, and butanoic acid moiety may all contribute to its activity by binding to different sites on the target molecules.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related 4-oxo butanoic acid derivatives, highlighting variations in substituents and physicochemical properties:
Impact of Substituents on Properties and Activity
- Furan vs. Thiazole-containing analogs (e.g., 4a in ) introduce nitrogen and sulfur, which may enhance metal-binding or enzyme inhibition.
- Halogen Effects : Bromine () and chlorine () increase molar mass and lipophilicity (logP), favoring membrane penetration but possibly reducing solubility. Fluorine () balances electronegativity and bioavailability.
- Aromatic vs. Aliphatic Groups: The phenoxy group in the target compound provides bulk and rigidity, while cyclohexyl () adds conformational flexibility and lipophilicity.
- Polarity and Solubility: Carboxylic acid groups in all compounds improve water solubility, but bulky substituents (e.g., 4-phenoxyphenyl) may counteract this effect.
Biological Activity
The compound 2-((Furan-2-ylmethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a furan ring, an amino group, and a butanoic acid moiety, which contribute to its unique chemical reactivity and biological properties. The presence of the furan ring is significant as it is often associated with various biological activities, including anticancer properties.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit potent antitumor activity. For instance, studies on related benzothiazole derivatives have shown selective cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and IGROV-1 (ovarian cancer) . The mechanism of action for these compounds typically involves modulation of cytochrome P450 enzymes, leading to the formation of active metabolites that induce apoptosis in cancer cells.
Case Study:
A study conducted on benzoxazine derivatives derived from eugenol demonstrated significant anticancer activity. The tested compounds reduced tumor weight and incidence rates in vivo, suggesting that structural modifications can enhance biological efficacy .
| Compound | Incidence Rate (%) | Weight Reduction (g) | Decrease (%) |
|---|---|---|---|
| 5A | 57 | 0.36 | 91.43 |
| 4A | 71 | 0.72 | 82.86 |
The mechanism of action for the compound is hypothesized to involve the following pathways:
- Apoptosis Induction: Similar compounds have been shown to promote apoptosis through increased reactive oxygen species (ROS) levels and activation of NADPH oxidase .
- Enzyme Modulation: The interaction with cytochrome P450 enzymes may lead to the activation of prodrugs into cytotoxic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as the furan ring and phenoxy group, appears to enhance its interaction with biological targets.
Comparison with Similar Compounds
Research indicates that variations in substituents can significantly impact biological activity. For example, compounds with methoxy or thiophene substitutions have been studied for their reactivity and potency .
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Aminophenyl structure | Antitumor activity |
| Benzoxazine derivatives | Furan-containing | Apoptosis induction |
| Aminomethyl derivatives | Increased hydrophilicity | Variable efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
